Bromoxon

Descripción general

Descripción

Bromoxon is an organic compound with the chemical formula C6H4Br2O2. It is a colorless, odorless, and crystalline solid. Bromoxon is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in analytical chemistry.

Aplicaciones Científicas De Investigación

Enantiodivergent Synthesis

Maitia Labora, E. Pandolfi, and V. Schapiro (2010) conducted a study on the efficient enantiodivergent total synthesis of (+) and (−)-bromoxone. This research demonstrated a simple chemoenzymatic method starting from bromobenzene, using an enantiodivergent strategy. It confirmed the utility of chiral cyclohexadienediols derived from biotransformations of monosubstituted-aromatic compounds as building blocks for the preparation of natural epoxyenones (Labora, Pandolfi, & Schapiro, 2010).

Metabolism in Stored Grains

D. Rowlands (1966) explored the metabolism of bromophos in stored wheat grains. This study revealed that bromophos, when applied to stored wheat grains, degraded to a residual level due to the accumulation of a hydrolytic metabolite, desmethyl bromophos. It was noted that less than 10% of applied bromophos was present at any time as the more toxic analogue “bromoxon” (Rowlands, 1966).

Organophosphate Sequestration

P. Santhoshkumar and T. Shivanandappa (1999) investigated the role of rat liver in the sequestration of organophosphorus insecticides, including bromoxon. They found that bromoxon was a greater inhibitor of rat hepatic carboxylesterase than brain acetylcholinesterase, implying that liver tissue contains binding sites which sequester bromoxon, reducing the number of molecules available to inhibit acetylcholinesterase (Santhoshkumar & Shivanandappa, 1999).

Mecanismo De Acción

Target of Action

Bromoxon is a derivative of bromophos, an organophosphorus insecticide . The primary target of Bromoxon is the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

Bromoxon acts as an irreversible inhibitor of AChE . By binding to the active site of AChE, Bromoxon prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing symptoms of overstimulation such as muscle spasms and paralysis .

Biochemical Pathways

The action of Bromoxon primarily affects the cholinergic pathway. In a normal scenario, acetylcholine released into the synaptic cleft binds to receptors on the postsynaptic neuron, triggering a response. AChE then breaks down acetylcholine to terminate the signal. When bromoxon inhibits ache, acetylcholine accumulates, leading to overstimulation of the postsynaptic neuron .

Pharmacokinetics

It is known that bromophos, the parent compound of bromoxon, is well absorbed in the body and is at least partially metabolized to bromoxon . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bromoxon remain to be elucidated.

Result of Action

The inhibition of AChE by Bromoxon leads to an overstimulation of the nervous system. This can result in a range of symptoms, from muscle twitching and weakness to respiratory paralysis, depending on the severity of exposure .

Propiedades

IUPAC Name |

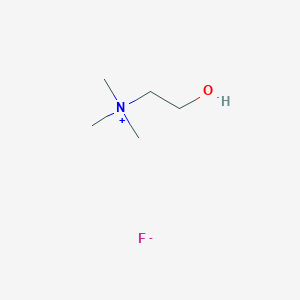

(4-bromo-2,5-dichlorophenyl) dimethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl2O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQPSHLVNDJYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197549 | |

| Record name | Bromoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoxon | |

CAS RN |

4855-62-3 | |

| Record name | Bromoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Hydroxyphenyl)-isopropyl]phenol](/img/structure/B3052851.png)

![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)

![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)